![molecular formula C12H14N2OS B1363966 [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338414-90-7](/img/structure/B1363966.png)
[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Overview
Description
[1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol is a chemical compound belonging to the imidazole family. It is characterized by the presence of a benzyl group, a methylsulfanyl group, and a hydroxymethyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde with benzyl bromide, followed by reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazole derivatives possess significant antimicrobial activity. Studies have shown that [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol exhibits potential against various bacterial strains, suggesting its application as an antimicrobial agent.
Enzyme Inhibition
Imidazole compounds are known to interact with enzymes, acting as inhibitors or activators. Preliminary docking studies suggest that this compound may effectively inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This property could lead to its development as a therapeutic agent for conditions like arthritis or other inflammatory diseases .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several imidazole derivatives, including this compound, for their antimicrobial properties. The compound demonstrated significant activity against Gram-positive bacteria, indicating potential for use in treating bacterial infections .
Cyclooxygenase Inhibition
In another study focused on selective cyclooxygenase inhibitors, this compound was evaluated alongside other derivatives. The results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibitory action on cyclooxygenase enzymes .
Applications in Agriculture
The compound's biological activity extends beyond medicine; it also shows promise in agricultural applications as a fungicide or pesticide. Its ability to inhibit fungal growth suggests potential use in crop protection strategies.
Mechanism of Action
The mechanism of action of [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde]: This compound is structurally similar but contains an aldehyde group instead of a hydroxymethyl group.
[1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid]: This compound has a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol lies in its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (CAS No. 338414-90-7) is a compound belonging to the imidazole class, characterized by a benzyl group and a methylsulfanyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
- Structure : The compound features an imidazole ring, which is significant for its biological activity.
Case Studies and Research Findings
- Antifungal Activity : A study investigating the antifungal properties of imidazole derivatives found that certain structural modifications can enhance activity against fungal pathogens. While direct studies on this compound are scarce, its structural similarities to other effective imidazoles suggest potential antifungal effects .
- Cytotoxicity Studies : Similar compounds have been evaluated for cytotoxicity against various cancer cell lines. For instance, analogs of imidazole have shown promising results in inhibiting cell proliferation in breast cancer models. Although specific data for this compound is not available, this highlights the potential for further research into its anticancer properties .
- Enzyme Inhibition : Imidazole derivatives are known to act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival. The mechanism of action for this compound could involve binding to active sites of enzymes, thereby altering their function .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2-(methylsulfanyl)-1H-imidazole and benzyl bromide.
- Reaction Conditions : Alkylation followed by reduction processes to yield the final product.
This synthetic route can be optimized for higher yields and purity using various catalytic methods .
Applications
The potential applications of this compound include:
- Pharmaceutical Development : As a candidate for new antimicrobial or anticancer agents.
- Chemical Research : Utilized as a building block in synthesizing more complex molecular structures.
Properties
IUPAC Name |
(3-benzyl-2-methylsulfanylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJGFHYBHKEGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383708 | |
Record name | [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338414-90-7 | |
Record name | [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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